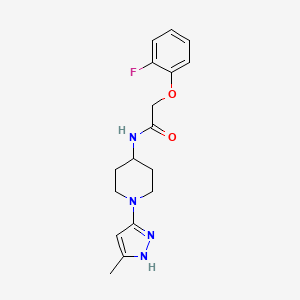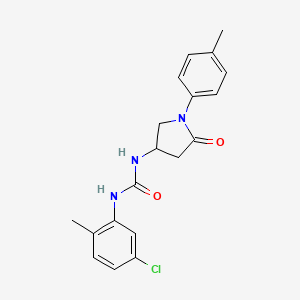
2-(2-fluorophenoxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide, commonly known as FPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug development. FPA belongs to the class of compounds known as piperidines and has been shown to have various biological effects, including anti-inflammatory and analgesic properties. In
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives related to this compound, specifically N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1), has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes show significant antioxidant activity, as indicated by various in vitro tests (Chkirate et al., 2019).
Antipsychotic Potential
- A derivative of this compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, has demonstrated an antipsychotic-like profile in behavioral animal tests, without interacting with dopamine receptors. This suggests potential for developing new antipsychotic drugs (Wise et al., 1987).
Anti-Inflammatory Activity
- Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).
Flavouring Substance Evaluation
- An evaluation of 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide in the context of flavouring substances has been conducted. The substance has been deemed safe for use in specific food categories based on dietary exposure estimates and toxicological data (Younes et al., 2018).
Synthesis and Characterization of Derivatives
- Various other studies have focused on the synthesis and characterization of related derivatives, exploring their potential in fields like antibacterial agents, antitumor activities, and receptor studies (Karanewsky et al., 2015), (Naik et al., 2013).
Antitumor and Antioxidant Evaluation
- Compounds related to this chemical have been evaluated for their antitumor and antioxidant properties, showing promising results in certain derivatives (Hamama et al., 2013).
Novel Radiotracers
- The feasibility of using derivatives of this compound as radiotracers for studying cannabinoid receptors in PET imaging has been explored (Kumar et al., 2004).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-12-10-16(21-20-12)22-8-6-13(7-9-22)19-17(23)11-24-15-5-3-2-4-14(15)18/h2-5,10,13H,6-9,11H2,1H3,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKWOYVSEWLCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)

![3-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2478141.png)
![1-(4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2478143.png)





![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

